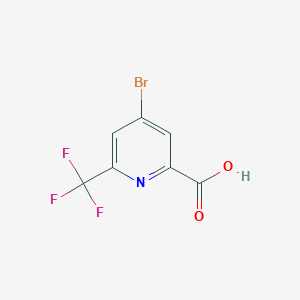

4-Bromo-6-(trifluoromethyl)picolinic acid

説明

4-Bromo-6-(trifluoromethyl)picolinic acid (CAS 1060810-68-5) is a halogenated pyridine derivative with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.00 g/mol . The compound features a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position on the pyridine ring, along with a carboxylic acid (-COOH) substituent at the 2-position. It is stored under inert atmospheric conditions at 2–8°C to ensure stability .

特性

IUPAC Name |

4-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)12-5(2-3)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRSVVDCWKNPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724501 | |

| Record name | 4-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-68-5 | |

| Record name | 4-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Metallation and Carboxylation Approach

One of the most effective methods involves the use of TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) for selective metallation at low temperatures, followed by carboxylation with electrophiles.

| Step | Reagents and Conditions | Description |

|---|---|---|

| Metallation | TMPMgCl·LiCl (1-5 equiv), aprotic solvent (DMSO, DMF, toluene, or THF), temperature: -50°C to 50°C | The brominated picoline (compound of formula II) is metallated in situ to form a reactive organomagnesium intermediate. The choice of solvent and temperature is critical for regioselectivity and yield. |

| Electrophilic Carboxylation | CO2 gas or esters like dimethyl carbonate (CO(OCH3)2), chloroformate esters | The metallated intermediate reacts with the electrophile to introduce the carboxylic acid group at the metallated position. The electrophile can be added separately or be present in the reaction mixture. |

| Workup | Acidification to pH < 2, extraction with toluene or other solvents | The reaction mixture is quenched and extracted to isolate the picolinic acid derivative. |

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | -50°C to 50°C (metallation); 50°C to reflux (substitution) | Lower temperatures favor selective metallation; higher temperatures promote substitution and coupling reactions. |

| Solvent | DMSO, DMF, THF, toluene | Aprotic solvents stabilize the metallated intermediates and facilitate electrophilic reactions. |

| Equivalents of Metallating Agent | 1 to 5 equivalents | Excess metallating agent ensures complete metallation but must be optimized to avoid side reactions. |

| Electrophile | CO2, dimethyl carbonate, chloroformate esters | Choice affects the efficiency of carboxylation and the purity of the product. |

| Catalysts | Copper (for amination), palladium (for coupling) | Catalysts are used in subsequent functionalization steps rather than in the initial acid preparation. |

Analytical Data Supporting the Preparation

- NMR Spectroscopy: Characteristic ^1H and ^13C NMR shifts confirm the substitution pattern on the pyridine ring.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Chromatography: Retention times in HPLC or GC-MS validate the identity and purity of the compound.

For example, in related picolinic acid derivatives, ^1H NMR signals appear near δ 8.2 ppm for aromatic protons, and ^13C NMR shows signals consistent with carboxylic acid and trifluoromethyl carbons.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

4-Bromo-6-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

科学的研究の応用

Medicinal Chemistry

4-Bromo-6-(trifluoromethyl)picolinic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating respiratory disorders such as cystic fibrosis. The compound's ability to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) has been documented, making it a candidate for developing new treatments for CFTR-related diseases .

Agricultural Chemistry

Research has indicated that picolinic acid derivatives, including this compound, can act as herbicides or plant growth regulators. Their specific mechanisms involve modulating plant hormone pathways, which can lead to enhanced growth or selective weed control .

| Agricultural Application | Mechanism |

|---|---|

| Herbicide Development | Modulates plant hormone pathways for selective weed control . |

| Growth Regulators | Enhances growth through hormonal modulation . |

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials due to its unique chemical properties. Its trifluoromethyl group contributes to increased stability and hydrophobicity, making it suitable for applications in coatings and polymers .

Case Study 1: Cystic Fibrosis Research

A study published in a patent document highlighted the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide from this compound. This compound demonstrated significant efficacy in restoring CFTR function in vitro, indicating its potential as a therapeutic agent for cystic fibrosis treatment .

Case Study 2: Agricultural Applications

Research conducted on the herbicidal properties of picolinic acid derivatives revealed that compounds similar to this compound exhibited selective toxicity against certain weeds while promoting growth in crops. This dual functionality positions these compounds as valuable tools in sustainable agriculture practices .

作用機序

The mechanism of action of 4-Bromo-6-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Positional Effects of Substituents

- 4-Bromo-5-methylpicolinic acid (similarity score 0.92) shares a bromine atom at the 4-position but replaces the trifluoromethyl group with a methyl (-CH₃) at position 5.

- 3-Bromo-5-(trifluoromethyl)picolinic acid (similarity score 0.75) demonstrates how shifting the bromine and trifluoromethyl groups to positions 3 and 5, respectively, reduces structural overlap with the target compound. This positional change may affect intermolecular interactions in applications like coordination chemistry or enzyme binding .

Halogen and Electron-Withdrawing Group Variations

- 6-Bromo-5-fluoropicolinic acid (similarity score 0.76) replaces the trifluoromethyl group with fluorine at position 5. The smaller size of fluorine may enhance solubility in polar solvents but diminish the electron-withdrawing stabilization of the pyridine ring compared to -CF₃ .

- 3-Bromo-6-fluoropicolinic acid lacks a trifluoromethyl group entirely, further diverging in electronic properties. Its molecular weight (220.00) is significantly lower due to the absence of -CF₃ .

Reactivity and Functional Group Interactions

- In contrast, methyl or fluorine substituents in analogs like 4-bromo-5-methylpicolinic acid or 6-bromo-5-fluoropicolinic acid offer less activation .

- The carboxylic acid group at position 2 enables hydrogen bonding and salt formation, common in agrochemical or pharmaceutical intermediates. Analogs with this group (e.g., 3-bromo-5-(trifluoromethyl)picolinic acid) share this property but differ in steric accessibility due to substituent positions .

Hazard Profiles

Limitations and Data Gaps

生物活性

4-Bromo-6-(trifluoromethyl)picolinic acid (C7H3BrF3NO2) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both bromine and trifluoromethyl groups. These features enhance its biological activity and potential applications in drug development and other fields.

- IUPAC Name: 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid

- Molecular Formula: C7H3BrF3NO2

- Molecular Weight: 256.00 g/mol

- Canonical SMILES: C1=C(C=C(N=C1C(=O)O)C(F)(F)F)Br

The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing better interaction with hydrophobic regions of proteins. This interaction may modulate enzyme activity and receptor functions, leading to diverse biological effects .

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in enzyme inhibition. For instance, studies have shown that derivatives of similar structures can inhibit cholinesterases and cyclooxygenase enzymes effectively. The presence of the trifluoromethyl group contributes to increased metabolic stability and membrane permeability, enhancing the compound's efficacy .

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 10.4 | |

| Butyrylcholinesterase (BChE) | 7.7 | |

| Cyclooxygenase-2 (COX-2) | Moderate activity |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The cytotoxicity is likely linked to the compound's ability to induce apoptosis through its interaction with cellular targets .

Study on Enzyme Inhibition

A study evaluated the inhibitory effects of several trifluoromethyl-containing compounds on AChE and BChE. The results indicated a strong correlation between the presence of the trifluoromethyl group and increased inhibitory potency against these enzymes. The most potent inhibitors showed IC50 values significantly lower than those of their non-trifluoromethyl counterparts .

Study on Cytotoxicity

Another research project assessed the cytotoxicity of this compound against MCF-7 cells, revealing an IC50 value indicative of moderate cytotoxicity. This suggests potential for further development as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-(trifluoromethyl)picolinic acid, and how can purity be validated experimentally?

- Methodology :

-

Route 1 : Bromination of 6-(trifluoromethyl)picolinic acid using N-bromosuccinimide (NBS) in acetic acid under reflux (80–90°C). Monitor reaction progress via thin-layer chromatography (TLC).

-

Route 2 : Direct halogenation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bromine-containing precursors. Use inert atmosphere (N₂/Ar) to prevent oxidation.

-

Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for structural confirmation. Quantify impurities using area normalization or external calibration .

- Data Table :

| Synthetic Route | Yield (%) | Purity (HPLC, %) | Key Byproducts |

|---|---|---|---|

| Bromination (NBS) | 65–75 | 92–95 | Dibromo isomers |

| Cross-coupling | 50–60 | 85–90 | Dehalogenated products |

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry of bromine and trifluoromethyl groups.

- NMR spectroscopy : Use ¹⁹F NMR to assess electronic effects of the CF₃ group; ¹H/¹³C NMR for backbone analysis.

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond lengths, charge distribution, and frontier molecular orbitals .

Advanced Research Questions

Q. How does this compound adsorb onto indoor surface materials (e.g., silica, cellulose), and what factors influence its reactivity?

- Methodology :

- Adsorption studies : Expose material surfaces (e.g., glass, drywall) to compound vapors or solutions. Quantify adsorption isotherms using quartz crystal microbalance (QCM) or gravimetric analysis.

- Surface reactivity : Investigate oxidative degradation pathways by introducing ozone (O₃) or hydroxyl radicals (•OH). Monitor degradation products via ToF-SIMS or X-ray photoelectron spectroscopy (XPS) .

- Experimental Design :

- Simulate indoor environments (20–25°C, 40–60% RH) in controlled chambers.

- Use advanced microspectroscopic imaging (e.g., AFM-IR) to map compound distribution on heterogeneous surfaces .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodology :

- Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert (N₂) vs. oxidative (air) atmospheres.

- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 50–100°C) and analyze degradation kinetics via LC-MS.

- Contradiction resolution : Cross-validate results using multiple techniques (e.g., DSC for phase transitions, FTIR for functional group stability).

Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Comparative studies : Synthesize analogs without CF₃ or Br substituents. Evaluate reaction rates and yields in Pd-catalyzed couplings (e.g., Buchwald-Hartwig).

- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-determining steps.

- DFT calculations : Analyze transition states to quantify electronic effects (e.g., Hammett parameters for CF₃ vs. Br).

Methodological Notes

- Surface chemistry studies should prioritize controlled environmental simulations (e.g., humidity, oxidant levels) to mimic real-world conditions .

- Data contradictions often arise from differences in experimental setups (e.g., solvent polarity, catalyst loading); replicate studies under standardized conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。